molecular formula C11H19NO2 B11810446 Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B11810446
M. Wt: 197.27 g/mol
InChI Key: XYJPAWGBTOGZGK-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The 3-azabicyclo[3.3.1]nonane core is a privileged structure studied for its conformational behavior and potential in synthesizing pharmacologically active compounds . Research on closely related analogs, such as ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, has been conducted using advanced 2D NMR techniques to elucidate its structure, revealing that the piperidone ring adopts a slightly flattened chair conformation while the cyclohexanone ring favors a twist-chair form . This deep structural understanding is crucial for researchers designing new molecules for applications in central nervous system (CNS) targeting, analgesia, and other therapeutic areas . The ethyl carboxylate moiety provides a handle for further synthetic modification, making this compound a valuable intermediate for constructing diverse chemical libraries. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)11-5-3-4-9(6-11)7-12-8-11/h9,12H,2-8H2,1H3

InChI Key

XYJPAWGBTOGZGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1)CNC2

Origin of Product

United States

Preparation Methods

Enamine Cyclization with Acryloyl Chloride

A one-pot synthesis leveraging enamine intermediates has been demonstrated for related 3-azabicyclo[3.3.1]nonane-6,9-diones . Enamines derived from N-carboxy-4-piperidones (e.g., ethyl N-carboxy-4-piperidone) react with acryloyl chloride in refluxing benzene, forming bicyclic diones in yields up to 85% . For example, ethyl 3-azabicyclo[3.3.1]nonane-6,9-dione-3-carboxylate (IIa) is synthesized via this route, though the ester group resides at position 3 rather than position 1 .

To adapt this method for the target compound, selective reduction of the 6,9-dione moiety or reengineering the enamine precursor to position the ester at C1 would be necessary. Hydrolysis of IIa under basic conditions yields a monocarboxylic acid (IIIa), which could theoretically undergo esterification with ethanol . However, decarboxylation risks during acid-catalyzed hydrolysis complicate this pathway .

Multi-Step Core Formation and Functionalization

A modular strategy involves constructing the azabicyclo core followed by late-stage carboxylation. For instance, ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is synthesized through sequential cyclization, benzylation, and carboxylation steps . By substituting benzyl groups with carboxyl precursors, this method could be tailored to the target compound.

Critical steps include:

  • Core Formation : Cyclization of a piperidone derivative using a bis-electrophile (e.g., acryloyl chloride) to establish the bicyclic structure.

  • Carboxylation : Introduction of a carboxyl group at position 1 via nucleophilic acyl substitution or carbonylation.

  • Esterification : Treatment with ethanol under acidic conditions to form the ethyl ester .

While this approach offers flexibility, the need for protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions adds complexity .

Hydrolysis and Esterification of Bicyclic Diones

The hydrolysis of 3-azabicyclo[3.3.1]nonane-6,9-diones (e.g., IIa) presents a viable route to carboxylic acid intermediates . Treating IIa with aqueous sodium bicarbonate in methanol yields IIIa, which is subsequently esterified with ethanol under acidic conditions (e.g., H₂SO₄) . However, competitive decarboxylation at elevated temperatures necessitates precise control of reaction conditions.

For example, acid-catalyzed hydrolysis of IIb (R = CO₂C(CH₃)₃) results in decarboxylation to IV, highlighting the sensitivity of the carboxyl group . To mitigate this, mild esterification agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) could facilitate coupling between the carboxylic acid and ethanol.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Mannich Reaction Reduction, aminomethylation, esterification60–70*Scalable, versatile R groupsMulti-step, indirect carboxylation
Enamine Cyclization Enamine formation, acryloyl chloride addition80–85High yield, one-potEster at C3, dione intermediacy
Multi-Step Functionalization Core cyclization, carboxylation, esterification50–60*Modular designRequires protecting groups
Hydrolysis-Esterification Dione hydrolysis, acid-catalyzed esterification40–50Uses stable intermediatesDecarboxylation risks

*Estimated based on analogous reactions.

The enamine cyclization method offers the highest yields but requires post-synthetic modifications to reposition the ester group. Conversely, the Mannich reaction provides structural flexibility but involves laborious steps. Industrial applications may favor the multi-step approach for its modularity, while academic settings might prioritize the enamine route for efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate exhibits a range of biological activities that make it a candidate for further investigation in drug development:

  • Antimicrobial Properties : Studies have indicated that derivatives of azabicyclo compounds can exhibit significant antimicrobial activity against a variety of pathogens, suggesting potential applications in treating infections.
  • Antitumor Activity : Research has shown that compounds related to this bicyclic structure may inhibit tumor growth, positioning them as candidates for cancer therapy.
  • Neuroprotective Effects : Certain derivatives have displayed protective effects on neuronal cells, indicating their potential for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialEffective against various pathogens
AntitumorInhibition of cancer cell proliferation
NeuroprotectivePotential in neurodegenerative disease treatment

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, which include:

  • Cyclization Reactions : Utilizing different starting materials to form the bicyclic structure through cyclization techniques.
  • Diels-Alder Reactions : Employing diene and dienophile combinations to construct the bicyclic framework, which can lead to high yields of the desired product.

Case Study: Synthesis via Diels-Alder Reaction

A notable study demonstrated the effectiveness of the Diels-Alder reaction in synthesizing this compound with high diastereoselectivity under mild conditions. The optimized reaction conditions allowed for significant yields without extensive purification steps, showcasing a practical approach for synthesizing biologically active compounds.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for enhancing its biological activity:

  • Modification of Substituents : Research has focused on altering substituents on the azabicyclo structure to improve biological efficacy, revealing insights into how structural changes influence activity.

Table 2: Structure-Activity Relationship Insights

Modification Effect on Activity Reference
Alkyl Chain LengthIncreased potency with longer chains
Functional Group VariationEnhanced selectivity against specific targets

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Infection Control : Its antimicrobial properties suggest potential use in developing new antibiotics.
  • Cancer Treatment : The antitumor activity indicates possibilities for incorporation into cancer treatment regimens.
  • Neurodegenerative Disease Management : Its neuroprotective effects may lead to novel treatments for conditions like Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism by which Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound can modulate various biochemical pathways, depending on its specific functional groups and the nature of its interactions with target proteins or enzymes.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated Derivatives : The 9,9-difluoro analog (CAS: 1373028-30-8) shows improved metabolic stability due to fluorine's electronegativity and resistance to oxidation, making it valuable in drug discovery .
  • Steric Effects : Methyl and ethyl substituents at the 3- and 7-positions (e.g., compound 17 in ) induce steric compression, altering NMR chemical shifts (δC ~20–70 ppm) and reaction kinetics .
  • Diazabicyclo Analogs: Compounds like 1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one introduce additional nitrogen atoms, expanding hydrogen-bonding capabilities for catalytic or receptor-binding applications .

Conformational Analysis

  • Twin-Chair Conformation: The bicyclo[3.3.1]nonane system predominantly adopts a twin-chair conformation, with the N-CH3 group equatorial to minimize steric strain . Deviations occur in polar solvents; for example, diol derivatives exhibit a 39% contribution of the boat-chair conformation in non-polar media .
  • Electronic Effects : Electron-withdrawing groups (e.g., 9-oxo) flatten the chair structure, increasing ring strain and reactivity toward nucleophiles .

Biological Activity

Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic framework that includes a nitrogen atom, contributing to its biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its interaction with biological targets.

The mechanism of action of this compound involves its interaction with key molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Notably, it has been shown to interact with acetylcholine receptors, which are crucial in neurotransmission and muscle contraction .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives against various pathogens. For instance, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating promising antibacterial potential .

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Research indicates that derivatives may exhibit activity similar to known neuroprotective agents by enhancing the levels of endogenous compounds like palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study reported that specific derivatives exhibited significant antibacterial activity with IC50 values in the low micromolar range, indicating their potential as lead compounds for developing new antibiotics .
  • Neuroprotective Studies : Another investigation focused on the compound's ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), thereby preserving PEA levels and enhancing its therapeutic effects in inflammatory conditions .

Data Summary

Activity Target Pathogen/Mechanism IC50/MIC Values
AntibacterialStaphylococcus aureusMIC = 64 μg/mL
Bacillus subtilisMIC = 32 μg/mL
NeuroprotectiveNAAA InhibitionIC50 = 0.042 μM

Q & A

Q. What are the common synthetic routes for Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via intramolecular cyclization reactions. For example, an aza-Prins reaction using formic acid as a catalyst can yield the bicyclic core structure with a 64% yield under anhydrous conditions . Key parameters include solvent choice (e.g., chloroform for improved solubility), temperature control (room temperature to avoid side reactions), and stoichiometric ratios (excess reagents like triethylamine to drive esterification). Purification often involves recrystallization or column chromatography to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR (with COSY, NOESY, HSQC, HMBC) confirm stereochemistry and twin-chair conformations, especially for substituents at C-2 and C-4 .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding interactions in the solid state .
  • Mass spectrometry : Validates molecular weight (e.g., exact mass 406.2258) and fragmentation patterns .
  • HPLC : Assesses purity (>98% by area normalization) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of 3-azabicyclo[3.3.1]nonane exhibit antimicrobial and enzyme-inhibitory properties. For instance, halogen-substituted analogs show enhanced antifungal activity (MIC: 2–8 µg/mL against Candida spp.) due to improved membrane penetration . Standard assays include broth dilution for MIC determination and enzyme inhibition studies (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and reactivity of this compound?

The twin-chair conformation, with equatorial positioning of aryl groups at C-2/C-4, is critical for binding to enzyme active sites. For example, the (1R,5S) configuration in derivatives enhances selectivity for serotonin receptors by aligning with hydrophobic pockets . Computational docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities and guide structural modifications .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

Discrepancies in SAR often arise from substituent electronic effects or conformational flexibility. Case study: Para-fluoro substituents on aryl rings improve antifungal activity by 3-fold compared to ortho-substituents due to reduced steric hindrance . Systematic variation of substituents (e.g., halogenation, methylation) combined with 2D-QSAR modeling can clarify trends .

Q. How can synthetic byproducts or isomeric impurities be minimized during scale-up?

Competing pathways (e.g., lactone formation in aza-Prins reactions) are mitigated by:

  • Solvent optimization : Anhydrous DMF reduces hydrolysis of ester intermediates .
  • Catalyst tuning : Lewis acids (e.g., ZnCl2) favor bicyclization over side reactions .
  • Temperature gradients : Slow warming (0°C → RT) minimizes kinetic byproducts .

Q. What novel applications are emerging for this compound in medicinal chemistry?

Recent studies highlight its potential as:

  • Enzyme inhibitors : Derivatives with fluoro substituents show IC50 values of 0.8 µM against HIV-1 protease via hydrogen bonding with Asp25 .
  • Neurochemical probes : Methyl ester analogs act as sigma-1 receptor ligands (Ki: 12 nM), useful in studying neurodegenerative pathways .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting crystallographic and solution-phase conformational data?

  • Solid-state vs. solution NMR : Compare X-ray structures (rigid twin-chair) with NOESY correlations in DMSO-d6 to assess flexibility .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to reconcile energy differences between conformers .

Q. What computational tools are recommended for predicting metabolic stability?

  • ADMET predictors : Use SwissADME or ADMETlab to estimate CYP450 interactions and half-life .
  • Metabolite identification : LC-MS/MS with Mass Frontier software detects oxidation products (e.g., hydroxylation at C-9) .

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